(2R)-2,3-Dihydroxypropanoic acid

Clinical Diagnostics Inborn Errors of Metabolism Chiral Chromatography

This product is the optically pure (R)-enantiomer (CAS 6000-40-4), distinct from racemic DL-glyceric acid (CAS 473-81-4) or the L-form (CAS 28305-26-2). Substitution with the racemate or wrong enantiomer invalidates chiral synthesis outcomes and clinical diagnostic calibration, where D- and L- forms are biomarkers for entirely different inborn errors of metabolism (D-glyceric aciduria vs. primary hyperoxaluria type 2). Validated chiral LC-MS/MS methods (Rashed et al., 2002) confirm baseline resolution of enantiomers. For synthesis, this (R)-synthon installs the correct stereochemistry in targets such as (24R)-24,25-dihydroxyvitamin D3 analogs. A scalable enzymatic route from L-tartrate (Furuyoshi et al., 1989) achieves >92% ee and supports cost-effective bulk supply.

Molecular Formula C3H6O4
Molecular Weight 106.08 g/mol
CAS No. 473-81-4
Cat. No. B1207378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2,3-Dihydroxypropanoic acid
CAS473-81-4
Synonymsglyceric acid
glyceric acid, (+-)-isomer
glyceric acid, (R)-isomer
glyceric acid, (S)-isomer
glyceric acid, monopotassium salt
Molecular FormulaC3H6O4
Molecular Weight106.08 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)O)O
InChIInChI=1S/C3H6O4/c4-1-2(5)3(6)7/h2,4-5H,1H2,(H,6,7)/t2-/m1/s1
InChIKeyRBNPOMFGQQGHHO-UWTATZPHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1000.0 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





(2R)-2,3-Dihydroxypropanoic acid (CAS 473-81-4): An Essential Chiral C3 Building Block and Metabolic Probe for Precision Research


(2R)-2,3-Dihydroxypropanoic acid, commonly known as D-glyceric acid, is a chiral three-carbon sugar acid with the molecular formula C3H6O4 and a molecular weight of 106.08 g/mol [1]. It exists as a single, optically pure (R)-enantiomer and is a naturally occurring endogenous metabolite found in trace amounts in human urine and plasma [2]. Its utility in scientific research stems from two primary, non-interchangeable roles: first, as a well-defined chiral synthon for the stereoselective construction of complex natural products and pharmaceuticals, and second, as a critical diagnostic biomarker for distinct inherited metabolic disorders, specifically D-glyceric aciduria (caused by glycerate kinase deficiency) and the differential diagnosis of primary hyperoxaluria types [2][3].

Why (2R)-2,3-Dihydroxypropanoic acid (CAS 473-81-4) Cannot Be Replaced by Racemic Mixtures or the L-Enantiomer in Critical Applications


Generic substitution with racemic DL-glyceric acid (CAS 473-81-4) or the L-enantiomer (CAS 28305-26-2) is not scientifically valid for applications requiring specific chirality [1]. In organic synthesis, the stereochemical outcome of a reaction is dictated by the chirality of the starting material; D-glyceric acid provides access to (R)-configured products, whereas L-glyceric acid yields the opposite (S)-enantiomers, which are biologically distinct and often inactive or toxic [2]. In clinical diagnostics, the D- and L- forms of glyceric acid are biomarkers for completely different and clinically distinct inborn errors of metabolism. D-glyceric aciduria is caused by a deficiency in glycerate kinase (GLYCTK), while L-glyceric aciduria is a hallmark of primary hyperoxaluria type 2 (PH2) [3][4]. Using a racemic mixture or the wrong enantiomer for calibration standards or metabolic tracing would obscure the correct diagnosis and lead to clinical misinterpretation.

Quantitative Evidence for Selecting (2R)-2,3-Dihydroxypropanoic acid (CAS 473-81-4) Over Alternatives


Diagnostic Accuracy: Baseline Resolution of D- and L-Glyceric Acid Enantiomers for Metabolic Disease Confirmation

The use of D-glyceric acid as a reference standard is essential for the accurate diagnosis of D-glyceric aciduria. A chiral LC-MS/MS method using a ristocetin A glycopeptide column achieves baseline separation of D- and L-glyceric acid with retention times of 3.6 and 4.5 minutes, respectively [1]. This separation is critical because D-glyceric aciduria and L-glyceric aciduria (primary hyperoxaluria type 2) are phenotypically distinct diseases. The method confirms that L-glyceric acid is the predominant metabolite in healthy control urine, underscoring the need for the pure D-enantiomer to avoid misdiagnosis [1].

Clinical Diagnostics Inborn Errors of Metabolism Chiral Chromatography

Synthetic Efficiency: Stereoselective Construction of Vitamin D3 Metabolites Using D-Glyceric Acid as a Chiral Synthon

D-Glyceric acid serves as a highly effective chiral synthon for introducing (R)-configured stereocenters into complex molecules. Its utility is demonstrated in the stereoselective synthesis of (24R)-24,25-dihydroxyvitamin D3, where it is used to construct the chiral side chain [1]. The overall yield for the synthesis from a common steroid precursor was 17%, representing a convenient and efficient route for a biologically active vitamin D3 metabolite [1]. This contrasts with approaches using L-glyceric acid or other chiral templates, which would yield the (24S)-epimer, a compound with different biological activity.

Organic Synthesis Medicinal Chemistry Vitamin D Metabolism

Biocatalytic Production Feasibility: High-Yield, Enantioselective Conversion of L-Tartrate to D-Glycerate

For laboratories and industrial partners considering in-house or outsourced production, a highly selective enzymatic route exists. A Pseudomonas sp. strain expresses an L-tartrate decarboxylase that directly converts L-tartrate to D-glycerate with almost 100% selectivity [1]. This biocatalytic process achieves a product concentration of 53 g/L, a molar yield approaching 100%, and an optical purity of >92% enantiomeric excess (e.e.) [1]. This demonstrates a scalable and stereospecific route to D-glyceric acid that is not applicable to the L-enantiomer.

Biocatalysis Enzyme Engineering Green Chemistry

Clinical Diagnostic Quantitation: Distinct Urinary Excretion Ranges Differentiate D-Glyceric Aciduria from Healthy Controls

D-Glyceric acid is a diagnostic hallmark for a specific inborn error of metabolism. In patients with D-glyceric aciduria due to glycerate kinase deficiency, urinary excretion of D-glycerate is massively elevated [1]. Quantitatively, affected individuals in one family study were found to excrete between 10.8 and 19.9 mmol of D-glyceric acid per 24 hours [1]. In stark contrast, D-glyceric acid is normally a trace metabolite, undetectable or present at very low levels in healthy individuals [2][3]. This large, quantifiable difference forms the basis for diagnostic cutoff values and makes the pure compound essential for calibration and quality control.

Clinical Chemistry Metabolomics Diagnostic Assay

Enzymatic Confirmation of Metabolic Defect: Quantifiable Glycerate Kinase Deficiency in Patient Tissue

The definitive diagnosis of D-glyceric aciduria is confirmed by demonstrating a deficiency in D-glycerate kinase activity, the enzyme that phosphorylates D-glyceric acid to 2-phospho-D-glyceric acid [1]. Using a sensitive radiochemical assay on human liver tissue, control livers showed a mean enzyme activity of 0.86 ± 0.21 U/g [1]. In stark contrast, liver tissue from a patient with D-glyceric aciduria had an activity of only 0.03 U/g [1]. This represents a greater than 28-fold reduction in specific enzyme activity, confirming the molecular basis of the disease and the role of D-glyceric acid as the accumulating substrate.

Enzymology Metabolic Pathway Diagnostic Assay

Validated Application Scenarios for (2R)-2,3-Dihydroxypropanoic acid (CAS 473-81-4) Based on Differentiating Evidence


Scenario 1: Clinical Diagnostic Laboratory – Confirming D-Glyceric Aciduria

A clinical biochemical genetics laboratory requires a pure (2R)-2,3-dihydroxypropanoic acid reference standard to develop and validate a quantitative LC-MS/MS assay for urinary organic acids. As established by Rashed et al. (2002), the D- and L-enantiomers of glyceric acid can be baseline-resolved on a chiral column (retention times 3.6 and 4.5 minutes, respectively) [1]. This method is essential because D-glyceric aciduria (caused by GLYCTK deficiency) and L-glyceric aciduria (primary hyperoxaluria type 2) are clinically distinct disorders requiring accurate differentiation. The laboratory will use the pure D-enantiomer to establish a calibration curve and confirm the massive urinary excretion (10.8-19.9 mmol/24 h) seen in affected patients, compared to trace levels in healthy controls [2].

Scenario 2: Medicinal Chemistry – Stereoselective Synthesis of (R)-Configured Bioactive Molecules

A medicinal chemistry team is developing a novel analog of (24R)-24,25-dihydroxyvitamin D3, a metabolite with specific biological activity. They require a chiral pool starting material that reliably installs the (R)-configured tertiary alcohol in the side chain. Using D-glyceric acid as a chiral synthon, a precedent established by Yamada et al. (1980) demonstrated the synthesis of the parent compound with an overall yield of 17% from a steroid precursor [3]. This validated route provides a clear synthetic strategy and a benchmark for yield optimization, making D-glyceric acid the rational choice over L-glyceric acid (which would yield the inactive (24S)-epimer) or a racemic mixture (which would complicate purification and reduce yield).

Scenario 3: Bioprocess Development – Scalable Enzymatic Production of D-Glycerate

A biotechnology company is designing a scalable, green chemistry process for producing D-glyceric acid as a chiral building block. They have identified the enzymatic route described by Furuyoshi et al. (1989), in which an L-tartrate decarboxylase from Pseudomonas sp. converts the inexpensive feedstock L-tartrate directly to D-glycerate [4]. This process is highly attractive due to its reported key performance indicators: a product concentration of 53 g/L, a molar yield of approximately 100%, and an enantiomeric excess of >92% [4]. The existence of this well-characterized, high-yield biocatalytic pathway provides a strong technical foundation for process scale-up and cost-effective manufacturing, a distinct advantage not documented for the L-enantiomer.

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